molecular formula C18H13N3O2S B2501516 (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 849616-14-4

(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No. B2501516
CAS RN: 849616-14-4
M. Wt: 335.38
InChI Key: LIYILHQQKBNRBD-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that belongs to the family of naphthalene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Antibacterial and Antifungal Applications

Novel derivatives of 2-(6-methoxynaphthalen-2-yl)propionamide, including compounds with structural similarities to "(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide," have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated significant antimicrobial activities, suggesting their potential as therapeutic agents against various bacterial and fungal infections. The structure-activity relationship studies indicated that certain substituents enhance the antimicrobial efficacy of these compounds, making them promising candidates for drug development (Helal et al., 2013).

Dye Synthesis and Textile Application

Research into the synthesis of novel acyclic and heterocyclic dye precursors based on related structural frameworks has shown that these compounds can be utilized in dyeing and textile finishing processes. These dyes exhibit significant antibacterial and antifungal properties, making them suitable for applications in medical textiles and other areas where antimicrobial properties are desirable. The synthesized dyes were applied to various fabrics, demonstrating good spectral characteristics and fastness properties (Shams et al., 2011).

Photodynamic Therapy for Cancer Treatment

A new zinc phthalocyanine derivative, synthesized for its singlet oxygen quantum yield, shows promise for application in photodynamic therapy (PDT) as a Type II photosensitizer for cancer treatment. This compound's photophysical, photodynamic, and fluorescence properties suggest its potential for effective use in PDT, offering a novel approach to cancer therapy (Pişkin et al., 2020).

Fluorescent Materials and Sensors

Derivatives structurally related to "(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide" have been synthesized and shown to exhibit fluorescent properties. These compounds have potential applications in developing fluorescent materials and sensors. Their ability to undergo excited-state proton transfer (ESPT) and display solvatochromism makes them interesting candidates for optical materials and chemical sensing (Witalewska et al., 2019).

Anti-Tuberculosis Agents

Compounds with a similar structural backbone have been explored for their potential as anti-tuberculosis agents. The synthesis of novel derivatives targeting the sterol 14α-demethylase (CYP51) enzyme, a critical component in the Mycobacterium tuberculosis life cycle, demonstrates the potential of these compounds in tuberculosis treatment. This research highlights the versatility of these compounds in addressing global health challenges (Anusha et al., 2015).

properties

IUPAC Name

(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-23-16-5-4-13-8-12(2-3-14(13)10-16)9-15(11-19)17(22)21-18-20-6-7-24-18/h2-10H,1H3,(H,20,21,22)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYILHQQKBNRBD-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)/C=C(\C#N)/C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

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